AZD3293camsylate

Beschreibung

Lanabecestat camsylate is a brain-permeable inhibitor of human beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound has been investigated for its potential to treat early Alzheimer’s disease by reducing the levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma .

Eigenschaften

CAS-Nummer |

1522418-41-2 |

|---|---|

Molekularformel |

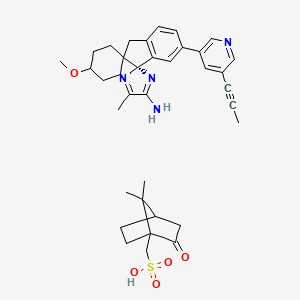

C36H44N4O5S |

Molekulargewicht |

644.8 g/mol |

InChI |

InChI=1S/C26H28N4O.C10H16O4S/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);7H,3-6H2,1-2H3,(H,12,13,14)/t22?,25?,26-;7-,10-/m01/s1 |

InChI-Schlüssel |

PEOILZBROWEGCC-DHGHVBCZSA-N |

Isomerische SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

Kanonische SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lanabecestat camsylate; LY3314814 camsylate; LY 3314814 camsylate; LY-3314814 camsylate; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lanabecestat camsylate involves a scalable Suzuki reaction. This process uses a stable crystalline diethanolamine boronate ester, which rapidly hydrolyzes under reaction conditions . The development of this method included the use of diethanolamine as an internal scavenger to increase the solubility of palladium species, thereby eliminating the need for discontinuous scavenging steps .

Industrial Production Methods: The industrial production of lanabecestat camsylate follows the same Suzuki reaction process, ensuring scalability and efficiency. The method’s development focused on achieving a stable and reproducible process suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lanabecestat-Camsylat unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Die Suzuki-Reaktion ist ein Schlüsselbeispiel, bei dem ein Boronsäurederivat mit einem Halogenid unter Palladiumkatalyse reagiert, um eine Kohlenstoff-Kohlenstoff-Bindung zu bilden .

Häufige Reagenzien und Bedingungen:

Reagenzien: Boronsäurederivate, Halogenide, Palladiumkatalysatoren, Diethanolamin-Boronsäureester.

Bedingungen: Die Reaktion findet typischerweise unter milden Bedingungen mit schneller Hydrolyse des Boronsäureesters statt.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Lanabecestat-Camsylat, das durch Substitution des Boronsäurederivats mit dem Halogenid gebildet wird .

Wissenschaftliche Forschungsanwendungen

Lanabecestat-Camsylat wurde ausgiebig auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Es hat gezeigt, dass es die Spiegel von Beta-Amyloid im Gehirn, in der Cerebrospinalflüssigkeit und im Plasma sowohl in Tiermodellen als auch in Humanstudien reduzieren kann . Diese Reduktion ist bedeutsam, da Beta-Amyloid-Anhäufung mit dem Fortschreiten der Alzheimer-Krankheit verbunden ist.

Neben seinen medizinischen Anwendungen wird Lanabecestat-Camsylat auch in der präklinischen und klinischen Forschung eingesetzt, um die Mechanismen der Beta-Amyloid-Reduktion und ihre Auswirkungen auf die kognitive Funktion zu untersuchen .

5. Wirkmechanismus

Lanabecestat-Camsylat entfaltet seine Wirkung durch Hemmung des Beta-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzyms 1 (BACE1). Diese Hemmung verhindert die Bildung von Beta-Amyloid, einem Peptid, das sich im Gehirn von Alzheimer-Patienten ansammelt und zum Fortschreiten der Krankheit beiträgt . Durch Reduktion der Beta-Amyloid-Spiegel zielt Lanabecestat-Camsylat darauf ab, den kognitiven Verfall, der mit der Alzheimer-Krankheit verbunden ist, zu verlangsamen oder zu stoppen.

Ähnliche Verbindungen:

- Verubecestat

- Atabecestat

- Elenbecestat

Vergleich: Lanabecestat-Camsylat ist einzigartig unter den BACE1-Inhibitoren aufgrund seiner Gehirnpermeabilität und seiner Fähigkeit, die Beta-Amyloid-Spiegel sowohl in der Cerebrospinalflüssigkeit als auch im Plasma signifikant zu reduzieren . Während andere BACE1-Inhibitoren wie Verubecestat, Atabecestat und Elenbecestat ebenfalls auf die Reduktion von Beta-Amyloid abzielen, hat Lanabecestat-Camsylat ein unterschiedliches Profil hinsichtlich seiner Pharmakokinetik und Sicherheit gezeigt .

Zusammenfassend lässt sich sagen, dass Lanabecestat-Camsylat ein vielversprechender Wirkstoff im Kampf gegen die Alzheimer-Krankheit darstellt, dessen Potenzial zur Reduktion der Beta-Amyloid-Spiegel und zur Verlangsamung des Krankheitsverlaufs durch umfassende Forschung unterstützt wird.

Wirkmechanismus

Lanabecestat camsylate exerts its effects by inhibiting beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of beta-amyloid, a peptide that accumulates in the brains of Alzheimer’s patients and contributes to the disease’s progression . By reducing beta-amyloid levels, lanabecestat camsylate aims to slow or halt the cognitive decline associated with Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

- Verubecestat

- Atabecestat

- Elenbecestat

Comparison: Lanabecestat camsylate is unique among BACE1 inhibitors due to its brain permeability and its ability to significantly reduce beta-amyloid levels in both cerebrospinal fluid and plasma . While other BACE1 inhibitors like verubecestat, atabecestat, and elenbecestat also target beta-amyloid reduction, lanabecestat camsylate has shown a distinct profile in terms of its pharmacokinetics and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.